5-Methyloctahydropyrrolo[3,4-b]pyrrole
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Overview
Description
5-Methyloctahydropyrrolo[3,4-b]pyrrole is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol It is a bicyclic compound containing a pyrrole ring fused to a pyrrolidine ring, with a methyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyloctahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, tetrahydrofuran). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5-Methyloctahydropyrrolo[3,4-b]pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Methyloctahydropyrrolo[3,4-b]pyrrole include:
Octahydropyrrolo[3,4-b]pyrrole: Lacks the methyl group on the nitrogen atom.
5-Methylpyrrolidine: Contains a single pyrrolidine ring with a methyl group.
Pyrrolo[3,4-b]pyrrole: Lacks the octahydro structure and methyl group.
Uniqueness
The uniqueness of this compound lies in its bicyclic structure with a fused pyrrole and pyrrolidine ring, along with the presence of a methyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
IUPAC Name |
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUDAUJQMXTXGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585551 |
Source
|
Record name | 5-Methyloctahydropyrrolo[3,4-b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132414-59-6 |
Source
|
Record name | 5-Methyloctahydropyrrolo[3,4-b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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